3-Bromo-5-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
3-bromo-5-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4N2/c9-7-6(8(11,12)13)14-5-3-1-2-4(10)15(5)7/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDDJUDVOYEBMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=C(N2C(=C1)F)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Bromo-5-fluoro-2-(trifluoromethyl)imidazo[1,2-a]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
- Molecular Formula : C6H2BrF4N
- Molecular Weight : 243.99 g/mol
- CAS Number : 1031929-01-7
- Physical State : Liquid
- Density : 1.774 g/mL
- Flash Point : 30°C (86°F)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Its structure allows for significant interactions with enzymes and receptors involved in key metabolic pathways. For instance, studies have indicated that this compound can act as an inhibitor of certain kinases, which are crucial in cancer cell proliferation and survival.
Antimicrobial Activity
Research has shown that compounds similar to this compound exhibit notable antimicrobial properties. For example, a study evaluated the antibacterial activity of various imidazo[1,2-a]pyridine derivatives against Gram-positive and Gram-negative bacteria. The results indicated that these compounds could inhibit bacterial growth effectively, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.20 | MRSA |
| Compound B | 1.56 | S. aureus |
| Compound C | 0.50 | E. coli |
Anticancer Activity
The anticancer potential of imidazo[1,2-a]pyridine derivatives has been extensively studied. In vitro assays demonstrated that these compounds can induce apoptosis in cancer cell lines by activating specific signaling pathways associated with cell death. For instance, a derivative of this compound was found to inhibit the growth of breast cancer cells by targeting the PI3K/Akt pathway .
Study on Antimicrobial Properties
In a recent study published in MDPI, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives and tested their antimicrobial efficacy against various pathogens. The study highlighted that the presence of trifluoromethyl groups significantly enhanced the antibacterial activity compared to non-fluorinated analogs .
Study on Anticancer Effects
Another research article focused on the synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as potential anticancer agents. The study reported that one derivative exhibited potent inhibitory activity against cancer cell lines with an IC50 value in the low micromolar range .
Preparation Methods
[3+2] Cycloaddition with Trifluoroacetonitrile
A scalable route involves the reaction of pyridinium ylides with trifluoroacetonitrile, as demonstrated by Weng et al.. Pyridinium ylides, generated from substituted pyridines, undergo cycloaddition with trifluoroacetonitrile (derived from 2,2,2-trifluoroacetaldehyde O-(aryl)oxime) to form the imidazo[1,2-a]pyridine core. This method offers broad substrate scope and avoids harsh conditions, achieving yields up to 95% for analogous structures.
Ritter-Type Reaction with Nitriles
An alternative approach utilizes Bi(OTf)₃-catalyzed Ritter reactions between benzylic alcohols and nitriles. While originally applied to imidazo[1,5-a]pyridines, this methodology can be adapted for [1,2-a] isomers by modifying the alcohol precursor. The reaction proceeds via carbocation formation, followed by nitrilium ion cyclization and rearomatization.
Stepwise Methodologies for Target Compound Synthesis
Diazotization-Fluorination
The patent CN111777549A outlines a diazotization-fluorination sequence for introducing fluorine at position 5. Starting with 2-methoxy-5-aminopyridine, nitrous acid generates a diazonium intermediate, which reacts with fluorinating agents (e.g., HF-pyridine) to yield 2-methoxy-5-fluoropyridine. Subsequent bromination with N-bromosuccinimide (NBS) introduces bromine at position 3.
Regioselective Bromination
Bromination of 5-fluoro-2-(trifluoromethyl)pyridine requires careful control to avoid polybromination. NBS in acetonitrile at 0–25°C selectively substitutes position 3, as evidenced by analogous syntheses.
Cycloaddition Optimization
Post-bromination, the pyridine is converted to a pyridinium ylide using trimethylsilyl triflate. Cycloaddition with trifluoroacetonitrile at 80°C for 12 hours forms the imidazo ring, with the trifluoromethyl group pre-installed at position 2.
Ritter Reaction Adaptations
For Ritter-type routes, 3-bromo-5-fluoropyridine-2-methanol is treated with Bi(OTf)₃ (5 mol%) and p-TsOH (7.5 equiv) in dichloroethane. Reaction with trifluoroacetonitrile (15 equiv) at 150°C induces cyclization, though yields for trifluoromethyl analogs require optimization.
Reaction Optimization and Catalytic Systems
| Parameter | Cycloaddition | Ritter Reaction |
|---|---|---|
| Catalyst | None | Bi(OTf)₃ (5 mol%) |
| Temperature | 80°C | 150°C |
| Yield (Analog) | Up to 95% | 33–86% |
| Key Advantage | Scalability | Broad nitrile tolerance |
Solvent Selection : Dichloroethane (DCE) enhances carbocation stability in Ritter reactions, while dimethylformamide (DMF) accelerates cycloadditions.
Acid Additives : p-TsOH·H₂O in Ritter reactions facilitates proton transfer during cyclization, critical for rearomatization.
Analytical Characterization and Validation
Spectroscopic Confirmation
Chromatographic Purity Assessment
Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water) confirms >98% purity. Retention times for analogs range from 12–14 minutes.
Challenges and Limitations
-
Regioselectivity in Bromination : Competing bromination at positions 4 and 6 necessitates directing groups or steric hindrance strategies.
-
Trifluoroacetonitrile Handling : Requires anhydrous conditions due to moisture sensitivity.
-
Rearomatization Barriers : Electron-withdrawing CF₃ groups slow rearomatization, requiring elevated temperatures in Ritter reactions .
Q & A
Q. Basic
- HPLC-MS : Reversed-phase chromatography (C18 column, acetonitrile/water gradient) separates regioisomers .
- NMR titration : Chemical shift perturbations identify substitution patterns (e.g., distinguishing 5-fluoro vs. 6-fluoro isomers) .
- X-ray crystallography : Resolves ambiguous cases, such as distinguishing imidazo[1,2-a]pyridine from triazolo analogs .
How do solvent and catalyst choices impact Suzuki-Miyaura coupling for imidazo[1,2-a]pyridine derivatives?
Q. Advanced
- Solvent : Dioxane/water mixtures enable efficient coupling of boronic acids (e.g., 4-cyanophenylboronic acid) with bromoimidazopyridines, achieving >90% yield .
- Catalyst : Pd(PPh₃)₄ outperforms Pd(OAc)₂ in electron-deficient systems due to enhanced oxidative addition kinetics .
- Additives : K₂CO₃ or CsF accelerates transmetallation, critical for sterically hindered substrates .
What in vivo models are suitable for evaluating anti-inflammatory activity of derivatives?
Q. Advanced
- Murine LPS-induced inflammation : Measures TNF-α/IL-6 suppression in serum via ELISA .
- Fibrosis models : Bleomycin-induced lung fibrosis in mice assesses antifibrotic activity (histopathology scoring) .
- Pharmacokinetics : LC-MS/MS quantifies plasma/tissue concentrations to correlate exposure with efficacy .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
